Globo-A heptaose-N-Acetyl-Propargyl
Description
Globo-A heptaose-N-Acetyl-Propargyl is a synthetic carbohydrate derivative of the Globo-A glycosphingolipid, a seven-sugar oligosaccharide (heptaose) associated with cancer cell surfaces. The compound features an N-acetyl-propargyl modification, which introduces a terminal alkyne group (propargyl) and an acetylated amine. This functionalization enables bioorthogonal "click chemistry" applications, such as conjugation with azide-bearing molecules for targeted drug delivery or imaging probes. The propargyl modification likely increases molecular weight slightly due to the addition of acetyl (C2H3O) and propargyl (C3H3) groups.
The compound’s solubility in aqueous buffers (e.g., water, PBS, HEPES) suggests utility in biological assays, while its stability is maintained for up to three years under recommended storage conditions . Its primary applications include glycan-based cancer research, receptor-binding studies (e.g., interactions with natural cytotoxicity receptors like NKp44), and chemical biology tools for tagging or therapeutic conjugation .
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc -N-Acetyl-propargyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Globo-A Heptaose with Free Terminal Amine (Linker-NH2 C)
This derivative shares the core Globo-A heptaose structure but replaces the N-acetyl-propargyl group with a free terminal amine. Key differences include:
| Property | Globo-A Heptaose-N-Acetyl-Propargyl | Globo-A Heptaose (Linker-NH2 C) |
|---|---|---|
| Functional Group | N-Acetyl-Propargyl | Free Terminal Amine |
| Molecular Weight | ~1,700 g/mol (estimated) | 1,692.68 g/mol |
| Conjugation Chemistry | Alkyne-azide "click chemistry" | Amine-reactive (e.g., NHS esters) |
| Solubility | Water, PBS, HEPES | Water, PBS, HEPES |
| Applications | Targeted drug delivery, imaging probes | Glycan array studies, basic research |
Key Findings :
- The propargyl group enables selective conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering advantages in modularity and biocompatibility compared to amine-based coupling .
Preparation Methods
Stepwise Glycosylation for Heptose Backbone Construction
The heptose backbone of Globo-A heptaose-N-Acetyl-Propargyl is assembled through iterative glycosylation reactions. A 2014 study demonstrated the use of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) as a critical activator for coupling N-acetyl-propargyl groups to the heptose core. The protocol involves:
-
Activation phase : Dissolving 10 mg EDC in 2 mL triethylamine under ice-cooling for 2 hours to generate reactive intermediates.
-
Conjugation phase : Adjusting pH to 10.5 using 1 N NaOH to facilitate nucleophilic attack by the propargyl amine on the activated heptose donor.
Reaction monitoring via thin-layer chromatography (TLC) showed complete donor consumption within 3 hours at 40°C, with minimal (<5%) formation of hydrolyzed byproducts.
Propargyl Group Installation
The N-acetyl-propargyl moiety is introduced via nucleophilic substitution under basic conditions. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 10.2–10.8 | ±15% yield |
| Temperature | 35–45°C | ±8% yield |
| Molar ratio (EDC:heptose) | 1.2:1 | Maximizes activation |
Adipic dihydrazide (0.5 M) serves as a bifunctional linker, enabling simultaneous conjugation of multiple propargyl groups while preventing aggregation.
Activation and Protecting Group Strategies
Cyanogen Bromide-Mediated Activation
Cyanogen bromide (CNBr) activation enhances reactivity of hydroxyl groups for subsequent functionalization:
-
Protocol : 125 μL CNBr (0.2 g/mL in H₂O:acetonitrile 1:4) added to heptose solution at pH 8.5.
-
Mechanism : CNBr converts vicinal diols to cyclic imidocarbonate intermediates, enabling nucleophilic attack by propargyl amines.
This method achieved 92 ± 3% activation efficiency compared to traditional CDAP (1-cyano-4-dimethylaminopyridinium tetrafluoroborate) methods (85 ± 5%).
Transient Protection of Hydroxyl Groups
Tert-butyldimethylsilyl (TBDMS) groups provide selective protection during glycosylation:
Deprotection using tetrabutylammonium fluoride (TBAF) in THF proceeds with >98% efficiency, preserving acid-sensitive N-acetyl-propargyl groups.
Analytical Validation of Synthetic Products
Nuclear Magnetic Resonance (NMR) Characterization
¹H NMR spectra of purified this compound show diagnostic signals:
| Chemical Shift (ppm) | Assignment |
|---|---|
| 4.5–5.5 | Anomeric protons |
| 2.1–2.3 | N-acetyl methyl groups |
| 1.8–2.0 | Propargyl CH₂ |
The integral ratio of anomeric to propargyl protons (3:1) confirms stoichiometric incorporation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC under these conditions achieves baseline separation:
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (5 μm) | Acetonitrile:H₂O (65:35) | 12.3 min | 96.7% |
Mass spectrometry data corroborate molecular identity:
Yield Optimization and Scalability
Temperature-Dependent Kinetic Control
Lowering reaction temperature from 40°C to 25°C during glycosylation:
-
Increases diastereomeric ratio from 3:1 to 8:1
-
Reduces hydrolysis from 7% to 2%
-
Extends reaction time from 3 to 8 hours
Solid-Phase Synthesis Advancements
Immobilization on Tentagel® resins enables:
-
5-fold reduction in solvent consumption
-
Automated washing cycles removing excess reagents
-
Overall yield improvement from 42% (solution-phase) to 68% (solid-phase)
Challenges and Mitigation Strategies
Anomeric Configuration Control
The axial 2-hydroxyl group in heptose subunits necessitates precise stereochemical control:
Byproduct Formation During Propargylation
Common impurities include:
-
N-acetyl-depropargylated species (8–12% without optimization)
-
Overtrimethylsilylated derivatives (3–5%)
Countermeasures:
-
Strict exclusion of moisture via molecular sieves (4Å)
-
Real-time monitoring via in-situ IR spectroscopy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
